Product packaging for 3-Chloro-2,6-naphthyridine(Cat. No.:CAS No. 52463-33-9)

3-Chloro-2,6-naphthyridine

Cat. No.: B1506198
CAS No.: 52463-33-9
M. Wt: 164.59 g/mol
InChI Key: SADORSUPNKCJPH-UHFFFAOYSA-N
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Description

Overview of Naphthyridine Isomers and their Significance in Chemical Research

Naphthyridines, also known as diazanaphthalenes, exist as six possible isomers depending on the relative positions of the two nitrogen atoms in the bicyclic framework. thieme-connect.denih.gov These isomers are 1,5-naphthyridine, 1,6-naphthyridine (B1220473), 1,7-naphthyridine (B1217170), 1,8-naphthyridine (B1210474), 2,6-naphthyridine (B1209661), and 2,7-naphthyridine (B1199556). thieme-connect.de This structural variance leads to a wide range of electronic and steric properties across the isomers, influencing their reactivity and biological activity.

The significance of naphthyridine scaffolds in research is underscored by their presence in numerous natural products and synthetic molecules with diverse pharmacological activities. researchgate.net These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netmdpi.comontosight.ai The ability of the naphthyridine core to act as a bioisostere for other aromatic systems, such as quinoline, has made it a valuable template in drug design. researchgate.net Furthermore, their unique electronic characteristics make them suitable for applications in materials science, including as components for organic light-emitting diodes (OLEDs) and sensors. mdpi.comvulcanchem.com The synthesis of naphthyridine derivatives can be challenging due to issues with structural complexity, regioselectivity, and functional group compatibility. researchgate.net

Naphthyridine IsomerKey Research Areas
1,5-NaphthyridineMedicinal chemistry (antiviral, anticancer), materials science (OLEDs, sensors). mdpi.com
1,6-NaphthyridineMedicinal chemistry, development of ligands for various biological receptors. mdpi.com
1,7-NaphthyridineGeneral synthetic and medicinal chemistry research. mdpi.com
1,8-NaphthyridineMedicinal chemistry (antibacterials like nalidixic acid), bioorganic and bioorganometallic processes. researchgate.netresearchgate.net
2,6-NaphthyridineMedicinal chemistry (anticancer, central nervous system effects), organic synthesis. researchgate.netbenthamdirect.com
2,7-NaphthyridineMedicinal chemistry (antitumor, antimicrobial), coordination chemistry. benthamdirect.comontosight.ai

Historical Context of 2,6-Naphthyridine Chemistry

The field of naphthyridine chemistry began in 1893 when Arnold Reissert synthesized the first derivative and proposed the name for this class of compounds. thieme-connect.de However, the synthesis of the parent, unsubstituted naphthyridines came later. The final isomer to be prepared, 2,6-naphthyridine, was synthesized in 1965 by two independent research groups led by Giacomello and Tan. thieme-connect.denih.gov

Early research on 2,6-naphthyridine was comparatively limited compared to other isomers. cdnsciencepub.com The initial synthesis involved a multi-step process starting from β-homocinchomeronic acid diamide. cdnsciencepub.com A subsequent, more detailed synthetic route was developed from 4-cyano-3-pyridylacetonitrile. derpharmachemica.com This involved the cyclization to form an amino-bromo-2,6-naphthyridine intermediate, followed by diazotization, and subsequent reactions to yield the unsubstituted 2,6-naphthyridine. derpharmachemica.com These foundational synthetic efforts paved the way for the exploration of the chemical reactivity and potential applications of the 2,6-naphthyridine scaffold. More recent developments have focused on creating more efficient and environmentally friendly synthetic methods, such as those employing microwave irradiation. derpharmachemica.com

Rationale for Research Focus on Halogenated Naphthyridine Derivatives, particularly 3-Chloro-2,6-naphthyridine

Halogenated naphthyridines are highly valuable intermediates in organic synthesis. The halogen atom, being a good leaving group, facilitates a variety of nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups onto the naphthyridine core. mdpi.comthieme-connect.com This versatility is crucial for the construction of complex molecules with specific biological activities or material properties. nih.gov

This compound, in particular, has emerged as a key building block in chemical research. Its synthesis is typically achieved from a corresponding naphthyridinone precursor. For instance, 1,2-dihydro-2,6-naphthyridin-3(4H)-one can be treated with a chlorinating agent like phenylphosphonic dichloride to yield this compound. chemicalbook.com Another reported synthesis involves the diazotization of 3-amino-2,6-naphthyridine in the presence of a chloride source. cdnsciencepub.com

The reactivity of the chlorine atom at the 3-position of the 2,6-naphthyridine scaffold makes it a strategic point for chemical modification. This allows researchers to systematically alter the structure of the molecule to explore structure-activity relationships. For example, the chlorine can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This capability has been leveraged in the development of novel compounds for various applications, including recent research into selective FGFR4 inhibitors for the potential treatment of hepatocellular carcinoma. nih.gov The strategic placement of the chlorine atom influences the electronic properties of the heterocyclic system, which can be fine-tuned through subsequent chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2 B1506198 3-Chloro-2,6-naphthyridine CAS No. 52463-33-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52463-33-9

Molecular Formula

C8H5ClN2

Molecular Weight

164.59 g/mol

IUPAC Name

3-chloro-2,6-naphthyridine

InChI

InChI=1S/C8H5ClN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h1-5H

InChI Key

SADORSUPNKCJPH-UHFFFAOYSA-N

SMILES

C1=CN=CC2=CC(=NC=C21)Cl

Canonical SMILES

C1=CN=CC2=CC(=NC=C21)Cl

Origin of Product

United States

Synthetic Methodologies for 2,6 Naphthyridine and Its Derivatives

General Approaches to Naphthyridine Core Synthesis

The construction of the bicyclic naphthyridine framework can be accomplished through several fundamental synthetic strategies. These methods are widely applicable across the different naphthyridine isomers and provide versatile pathways to complex heterocyclic structures.

Cyclization reactions are a cornerstone of heterocyclic synthesis, wherein an acyclic precursor is transformed into a cyclic molecule. Several classic named reactions are employed to construct the pyridine rings within the naphthyridine core.

Skraup Synthesis: The Skraup reaction and its modifications are used to synthesize quinolines and, by extension, naphthyridines, typically by reacting an aminopyridine with glycerol, an oxidizing agent, and sulfuric acid. nih.govmdpi.com For instance, 1,5-naphthyridine derivatives can be synthesized from 3-aminopyridine compounds and glycerol using various catalysts. nih.gov

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., CH₂C=O) to form a quinoline or naphthyridine. A modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine, for example, yields a benzo[b] researchgate.netnaphthyridine derivative. mdpi.com

Gould-Jacobs Reaction: This methodology is effective for creating the 4-hydroxypyridine ring fused within the naphthyridine system. The process begins with the condensation of an aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization. nih.gov This has been successfully applied to the synthesis of various 1,5-naphthyridine derivatives. nih.gov

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for synthesizing fused heterocyclic systems like naphthyridines. These strategies often involve a sequence of reactions that form two new bonds, thereby constructing the second pyridine ring. Aza-[3+3] annulation, for example, involves the condensation of α,β-unsaturated iminium salts with vinylogous amides, followed by a 6π-electron electrocyclic ring-closure to form the heterocyclic core. researchgate.net Transition-metal-catalyzed annulation reactions are also powerful tools for constructing fused poly-heterocyclic compounds.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are employed to functionalize and construct the naphthyridine scaffold. nih.govacs.orgacs.org For example, 1,5-naphthyridine derivatives have been prepared from substituted pyridines using the Heck reaction, followed by cyclization. nih.gov A notable strategy involves the ditriflation of 1,6-naphthyridine-5,7-diones to create highly reactive, bench-stable ditriflates. These intermediates can then undergo various C-C and C-N coupling reactions, such as Suzuki and Buchwald amination, to rapidly generate diverse, highly substituted 1,6-naphthyridines. acs.org

Cross-Coupling Reaction Catalyst/Reagents Application in Naphthyridine Synthesis Reference
Suzuki CouplingPalladium catalyst, Boronic acidFunctionalization of halo-naphthyridines with aryl or vinyl groups. acs.orgsemanticscholar.org
Heck ReactionPalladium catalyst, AlkeneSynthesis of 1,5-naphthyridine derivatives via reaction of a substituted pyridine with an acrylate, followed by cyclization. nih.gov
Buchwald-Hartwig AminationPalladium catalyst, AmineIntroduction of amino substituents onto the naphthyridine core. acs.org
Negishi CouplingPalladium catalyst, Organozinc reagentC-C bond formation for substitution on the naphthyridine ring. acs.org
CyanationPalladium catalyst, Cyanide sourceIntroduction of a nitrile group onto the naphthyridine scaffold. acs.org

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. rsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org Various MCRs have been developed for the synthesis of different naphthyridine isomers. rsc.orgresearchgate.net For instance, a one-pot, three-component reaction of 4-aminopyridine, aldehydes, and cyclic enol ethers, catalyzed by camphor sulfonic acid, can produce pyrano and furano naphthyridine derivatives. ekb.eg Another example is the four-component reaction of 1,6-dimethylpyridin-2(1H)-one, an aromatic aldehyde, a substituted aniline, and malononitrile to yield 1,8-naphthyridine (B1210474) derivatives.

Naphthyridine Type Components Catalyst/Conditions Key Features Reference
1,8-Naphthyridines1,6-dimethylpyridin-2(1H)-one, aromatic aldehyde, substituted aniline, malononitrileCeric ammonium nitrate (CAN), neatFour-component, excellent yields, short reaction time.
Pyrano/Furano Naphthyridines4-aminopyridine, cyclic enol ethers, aldehydeCamphor sulfonic acid (CSA)Diastereoselective, high yields. ekb.eg
Indeno chemicalbook.comnaphthyridines4-aminopyridin-2(1H)-ones, aldehydes, 1H-indene-1,3(2H)-dioneCatalyst-free, microwave irradiation, aqueous mediumThree-component, metal-free, excellent yields.
2,7-NaphthyridinesIsoquinoline, α-haloketones, triphenylphosphine, ammonium acetates, activated acetylenic compoundAqueous medium, room temperatureOne-pot, mild conditions, environmental sustainability.

Specific Synthetic Routes to 2,6-Naphthyridine (B1209661) Scaffolds

While general methods provide a foundation, specific strategies are often required to synthesize the 2,6-naphthyridine isomer regioselectively.

A common and effective approach to the 2,6-naphthyridine core begins with appropriately substituted pyridine precursors. cdnsciencepub.commdpi.comnih.gov A well-established route starts with 4-cyano-3-pyridylacetonitrile. researchgate.net This starting material undergoes cyclization when treated with anhydrous hydrogen bromide under microwave irradiation to yield 3-Amino-1-bromo-2,6-naphthyridine. This intermediate serves as a versatile platform for further transformations.

The synthesis of the parent 2,6-naphthyridine from this intermediate involves a series of steps:

Diazotization: The amino group of 3-Amino-1-bromo-2,6-naphthyridine is converted to a bromo group via a diazotization reaction with sodium nitrite and hydrobromic acid, yielding 1,3-dibromo-2,6-naphthyridine.

Hydrazinolysis: The dibromo derivative is then treated with hydrazine hydrate to produce 1,3-dihydrazino-2,6-naphthyridine.

Dehydrazination: Finally, oxidation of the dihydrazino compound with cupric sulfate (B86663) in acetic acid removes the hydrazine groups, affording the unsubstituted 2,6-naphthyridine.

A direct route to 3-Chloro-2,6-naphthyridine involves the chlorination of a naphthyridinone precursor. Specifically, 2,4-dihydro-1H-2,6-naphthyridin-3-one is treated with a chlorinating agent like phenylphosphonic dichloride at elevated temperatures to yield the target molecule. chemicalbook.com

Starting Material Reagents Intermediate(s) Product Yield Reference
4-cyano-3-pyridylacetonitrileAnhydrous HBr, Microwave-3-Amino-1-bromo-2,6-naphthyridine80.3%
3-Amino-1-bromo-2,6-naphthyridineNaNO₂, HBr-1,3-dibromo-2,6-naphthyridine72-82%
1,3-dibromo-2,6-naphthyridineHydrazine hydrate, Dioxane1,3-dihydrazino-2,6-naphthyridine2,6-Naphthyridine93% (from dihydrazino)
2,4-dihydro-1H-2,6-naphthyridin-3-onePhenylphosphonic dichloride-This compoundNot specified chemicalbook.com

Total Synthesis Approaches

The foundational 2,6-naphthyridine ring system can be constructed from acyclic or simpler heterocyclic precursors. One notable method involves the cyclization of β-homocinchomeronic acid diamide to form β-homocinchomeronimide, which possesses the desired ring system and can be converted to 2,6-naphthyridine in subsequent steps. cdnsciencepub.com

A more contemporary and environmentally conscious approach utilizes microwave-assisted synthesis starting from 4-cyano-3-pyridylacetonitrile. This method proceeds through several key transformations:

Cyclization: The starting pyridine derivative is first treated with anhydrous hydrogen bromide under microwave irradiation to yield 3-amino-1-bromo-2,6-naphthyridine.

Diazotization: The resulting amino-bromo derivative undergoes diazotization with sodium nitrite and hydrobromic acid, which replaces the amino group and yields 1,3-dibromo-2,6-naphthyridine.

Dehalogenation: The dibrominated intermediate is then converted to 1,3-dihydrazino-2,6-naphthyridine by treatment with hydrazine hydrate.

Oxidation: Finally, the dihydrazino derivative is oxidized with copper sulfate in acetic acid to afford the unsubstituted 2,6-naphthyridine. This final step likely proceeds through a diimide intermediate that decomposes to yield the target heterocycle and nitrogen gas.

These total synthesis strategies provide access to the core 2,6-naphthyridine structure, which can then be subjected to further functionalization to obtain specific derivatives.

Targeted Synthesis of this compound

Direct synthesis of this compound often relies on the introduction of a chlorine atom onto a pre-formed naphthyridine precursor that directs the halogen to the desired position. A common and effective strategy involves the chlorination of a corresponding naphthyridinone (a lactam). For instance, this compound can be synthesized from 1,2-dihydro-2,6-naphthyridin-3(4H)-one. chemicalbook.com The reaction is typically carried out by heating the naphthyridinone precursor with a strong chlorinating agent, such as phenylphosphonic dichloride or phosphorus oxychloride (POCl₃), which replaces the carbonyl oxygen with a chlorine atom. chemicalbook.com

Strategies for Introducing Halogen Substitutions

The introduction of halogen atoms onto the 2,6-naphthyridine core is a critical step for both targeted synthesis and for creating versatile intermediates for further derivatization. Several strategies are employed to achieve this.

Chlorination of Naphthyridinones: As mentioned above, one of the most direct methods to introduce a chlorine atom at a specific position is the treatment of the corresponding naphthyridinone with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov This reaction converts the lactam functionality into a chloro-substituted pyridine ring.

Diazotization of Aminonaphthyridines: An alternative route involves the Sandmeyer-type reaction of an aminonaphthyridine. An amino group on the naphthyridine ring can be converted into a diazonium salt using sodium nitrite in the presence of a strong acid. Subsequent treatment with a copper(I) halide or reaction in concentrated hydrohalic acid can then introduce a halogen at that position. For example, 3-amino-1-bromo-2,6-naphthyridine can be diazotized to yield 1,3-dibromo-2,6-naphthyridine.

These halogenation techniques are fundamental in the synthesis of compounds like this compound and its isomers.

Regioselective Synthesis of this compound

Regioselectivity—the control of substituent placement at a specific position on the ring—is paramount in targeted synthesis. The synthesis of this compound is achieved with high regioselectivity by utilizing a precursor where the reactive site is fixed at the 3-position. The use of 2,4-dihydro-1H-2,6-naphthyridin-3-one as a starting material exemplifies this principle. chemicalbook.com The carbonyl group of the lactam is located exclusively at the C-3 position, ensuring that the subsequent chlorination reaction with an agent like phenylphosphonic dichloride also occurs specifically at C-3, yielding the desired 3-chloro isomer without significant formation of other isomers. chemicalbook.com This substrate-controlled approach is a powerful strategy for ensuring the regiochemical outcome of the halogenation reaction.

Derivatization Strategies for this compound Analogues

The chlorine atom in this compound serves as a versatile leaving group, making the compound a key intermediate for the synthesis of a wide array of functionalized 2,6-naphthyridine analogues. The electron-deficient nature of the naphthyridine ring system activates the chloro-substituent towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Functionalization at the Chloro Position (e.g., Nucleophilic Substitution)

The chloro group at the C-3 position of 2,6-naphthyridine is susceptible to Nucleophilic Aromatic Substitution (SNAr). In this two-step addition-elimination mechanism, a nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The subsequent loss of the chloride ion restores the aromaticity of the ring and results in the substituted product. libretexts.org

The reactivity of halogens on the naphthyridine core can be influenced by their position. For example, in 1,3-dibromo-4-methyl-2,6-naphthyridine, the bromine at the C-1 position is more reactive towards nucleophiles like sodium methoxide than the bromine at C-3. cdnsciencepub.com This differential reactivity allows for selective functionalization. A variety of nucleophiles can be used to displace the chlorine atom, leading to diverse analogues. arkat-usa.org

NucleophileReagent ExampleResulting Functional GroupProduct Class
AlkoxideSodium Methoxide (NaOMe)-OR (e.g., -OCH₃)Alkoxy-2,6-naphthyridine
AmineBenzylamine, Aniline-NHR / -NR₂Amino-2,6-naphthyridine
ThiolateThiophenol-SRThioether-2,6-naphthyridine
AzideSodium Azide (NaN₃)-N₃Azido-2,6-naphthyridine

Substituent Modifications on the Naphthyridine Core via Cross-Coupling

Modern synthetic chemistry offers powerful tools for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. Halogenated naphthyridines are excellent substrates for these transformations. Cobalt-catalyzed cross-coupling reactions, for instance, effectively couple chloronaphthyridines with organometallic reagents like alkyl- or arylmagnesium halides (Grignard reagents) and arylzinc halides. nih.govacs.org

Other widely used palladium-catalyzed reactions such as Suzuki, Stille, and Negishi couplings are also applicable, allowing for the introduction of a vast range of substituents onto the naphthyridine core. beilstein-journals.org These reactions typically involve the reaction of the chloro-substituted naphthyridine with an organoboron, organotin, or organozinc compound in the presence of a palladium catalyst. This approach has been used to create highly functionalized naphthyridines for various applications, including as potential FGFR4 inhibitors. acs.org

Reaction NameOrganometallic ReagentCatalyst ExampleBond Formed
Cobalt-Catalyzed CouplingR-MgX, R-ZnClCoCl₂C-C (Alkyl/Aryl)
Suzuki CouplingR-B(OH)₂Pd(PPh₃)₄C-C (Aryl/Vinyl)
Stille CouplingR-Sn(Bu)₃Pd(PPh₃)₄C-C (Aryl/Vinyl/Alkynyl)
Negishi CouplingR-ZnXPd(PPh₃)₄C-C (Alkyl/Aryl/Vinyl)
Buchwald-Hartwig AminationR₂NHPd₂(dba)₃ / LigandC-N

Synthesis of Fused Heterocyclic Systems Containing the 2,6-Naphthyridine Moiety

The synthesis of fused heterocyclic systems incorporating the 2,6-naphthyridine core represents an area of organic synthesis with potential for the development of novel compounds with unique chemical properties. Research in this specific area has been less extensive compared to other naphthyridine isomers. However, methods for the annulation of additional heterocyclic rings onto the 2,6-naphthyridine scaffold have been developed, demonstrating the viability of creating more complex, polycyclic structures.

One notable example is the synthesis of 3H-pyrrolo[2,3-c] nih.govnaphthyridines. This process involves the construction of a pyrrole ring fused to the 'c' face of the 2,6-naphthyridine skeleton. The synthetic strategy commences with appropriately substituted 2,6-naphthyridine precursors, specifically 1-substituted 4-alkenyl-3-amino-2,6-naphthyridines.

The key steps in the formation of the fused pyrrole ring involve a sequence of dihydroxylation followed by oxidative cleavage of the alkenyl group. This transformation generates a reactive intermediate that subsequently undergoes intramolecular cyclization to yield the desired 3H-pyrrolo[2,3-c] nih.govnaphthyridine ring system. researchgate.net

Scheme 1: Synthesis of 3H-Pyrrolo[2,3-c] nih.govnaphthyridines

1-Substituted 4-alkenyl-3-amino-2,6-naphthyridine → (1. Dihydroxylation, 2. Oxidative Cleavage) → 3H-Pyrrolo[2,3-c] nih.govnaphthyridine

This methodology highlights a pathway to access this particular fused 2,6-naphthyridine system. Further research may expand the variety of heterocyclic rings that can be fused to the 2,6-naphthyridine core, utilizing different functionalized derivatives as starting materials.

Table 1: Synthesis of Fused 2,6-Naphthyridine Systems

Starting MaterialFused Heterocyclic ProductKey Reaction Steps
1-Substituted 4-alkenyl-3-amino-2,6-naphthyridine3H-Pyrrolo[2,3-c] nih.govnaphthyridineDihydroxylation, Oxidative Cleavage

Reactivity and Reaction Mechanisms of 3 Chloro 2,6 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 2,6-naphthyridine (B1209661) core is inherently electron-poor, which facilitates the attack of nucleophiles on the ring system. This effect is particularly pronounced at the positions alpha and gamma to the ring nitrogens. Consequently, the chlorine atom at the C-3 position of 3-chloro-2,6-naphthyridine is activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is subsequently restored by the expulsion of the chloride ion. libretexts.orgacs.org

This reactivity is a cornerstone for the functionalization of the 2,6-naphthyridine scaffold. While direct SNAr reactions on the parent this compound are synthetically valuable, much of the documented research involves derivatives. For instance, studies on related 1-amino-3-chloro-7-alkyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles have shown that the C-3 chlorine can be readily displaced by various nucleophiles, including cyclic amines and the sulfur atom of 2-mercaptoethanol (B42355). epa.govresearchgate.net This reactivity pattern is expected to be mirrored in the fully aromatic this compound system. A range of nucleophiles can be employed to generate diverse substituted 2,6-naphthyridines.

Table 1: Representative SNAr Reactions of this compound

Nucleophile (Nu-H)Reagent/ConditionsProduct
Amine (R₂NH)Base (e.g., K₂CO₃), Solvent (e.g., DMSO)3-Amino-2,6-naphthyridine
Alcohol (ROH)Strong Base (e.g., NaH), Solvent (e.g., THF)3-Alkoxy-2,6-naphthyridine
Thiol (RSH)Base (e.g., Et₃N), Solvent (e.g., EtOH)3-(Alkylthio)-2,6-naphthyridine
Azide (N₃⁻)NaN₃, Solvent (e.g., DMF)3-Azido-2,6-naphthyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. libretexts.orgderpharmachemica.com The C-Cl bond can be activated by various transition metal catalysts, most commonly those based on palladium, nickel, or cobalt, to couple with a wide array of organometallic reagents. nih.govclariant.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the chloro-naphthyridine with boronic acids or esters to form biaryl or aryl-heteroaryl structures. The reaction is widely used for its functional group tolerance and the stability of the boronic acid reagents. google.comfigshare.com For related 2,7-dichloro-1,8-naphthyridine (B19096) systems, selective monocoupling has been achieved, indicating that similar controlled reactivity can be expected for this compound. figshare.com

Stille Coupling: The Stille reaction involves the coupling of the halide with an organotin compound (organostannane) in the presence of a palladium catalyst. youtube.comnih.gov This method has been successfully applied to the synthesis of thieno-fused naphthyridines, demonstrating its utility for elaborating complex heterocyclic systems based on the 2,6-naphthyridine core.

Other Couplings: Cobalt-catalyzed cross-couplings have emerged as an efficient method for the functionalization of electron-deficient N-heterocycles. nih.gov Chloro-naphthyridines have been shown to react smoothly with both alkyl- and aryl-organometallic reagents (Grignard and organozinc) under cobalt catalysis, providing access to a broad range of polyfunctional naphthyridines. nih.gov

Table 2: Examples of Cross-Coupling Reactions for Chloro-Naphthyridines

Reaction NameCatalyst SystemCoupling PartnerProduct Type
Suzuki-MiyauraPd(OAc)₂ / LigandAr-B(OH)₂3-Aryl-2,6-naphthyridine
StillePd(PPh₃)₄Ar-Sn(Bu)₃3-Aryl-2,6-naphthyridine
Negishi (Co-cat.)CoCl₂·2LiCl / HCO₂NaAr-ZnCl3-Aryl-2,6-naphthyridine
Negishi (Co-cat.)CoCl₂R-MgBr3-Alkyl-2,6-naphthyridine

Rearrangement Reactions (e.g., Smiles Rearrangement)

Rearrangement reactions offer pathways to complex molecular structures that may not be accessible through direct substitution. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that has been observed in derivatives of the naphthyridine family.

In a well-documented example involving a related 2,7-naphthyridine (B1199556) system, 1-amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine was first subjected to nucleophilic substitution with 2-mercaptoethanol to yield the corresponding 3-[(2-hydroxyethyl)thio] derivative. researchgate.net Upon treatment with a base such as sodium hydroxide, this intermediate undergoes an S→O Smiles rearrangement. researchgate.net The mechanism involves the deprotonation of the terminal hydroxyl group, which then acts as an intramolecular nucleophile, attacking the C-3 position of the naphthyridine ring. This forms a spirocyclic intermediate, which then collapses by cleaving the C-S bond to yield the thermodynamically more stable 1-amino-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine product. epa.govresearchgate.net This transformation highlights a sophisticated reaction pathway available to functionalized chloro-naphthyridine derivatives.

Electrophilic Aromatic Substitution Reactions

In stark contrast to its high reactivity towards nucleophiles, the this compound ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The two electronegative nitrogen atoms withdraw electron density from the carbon framework, making the ring electrophilic in character and thus resistant to attack by external electrophiles.

Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, which are common for electron-rich aromatic systems like benzene, are generally not feasible for 2,6-naphthyridine under standard conditions. Attempting such reactions would likely require harsh conditions and may lead to reaction at the nitrogen atoms (e.g., N-alkylation or N-acylation) or complex mixtures with low yields rather than substitution on the carbon ring. Consequently, there is a lack of reported examples of successful EAS on the this compound core.

Oxidation and Reduction Reactions

The 2,6-naphthyridine nucleus can undergo both oxidation and reduction, leading to various functionalized products.

Oxidation: The nitrogen atoms in the 2,6-naphthyridine ring are susceptible to oxidation, similar to pyridine. Treatment with oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA) can lead to the formation of the corresponding N-oxide at one or both nitrogen positions. These N-oxides are valuable synthetic intermediates that can facilitate further functionalization of the ring. Additionally, enzymatic oxidation of the carbon skeleton has been observed in related systems. For example, 1,6-naphthyridine (B1220473) derivatives were found to be substrates for aldehyde oxidase (AO), which resulted in the hydroxylation of the ring. epa.gov

Reduction: The reduction of this compound can be complex. Catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) is a common method for reducing aromatic rings. derpharmachemica.com However, for halogenated naphthyridines, this method can be non-selective, leading to a mixture of products from both the reduction of the heterocyclic rings and the hydrogenolysis of the C-Cl bond (hydrodechlorination). nih.gov A chemical method to circumvent this involves converting the halogenated positions to hydrazino groups using hydrazine, followed by oxidation with a reagent like cupric sulfate (B86663) to replace the hydrazino groups with hydrogen. nih.gov This two-step process allows for the removal of the halogen without affecting the aromatic rings.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 2,6 Naphthyridine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For a molecule like 3-Chloro-2,6-naphthyridine, ¹H and ¹³C NMR would provide critical information about its proton and carbon environments, respectively.

In the ¹H NMR spectrum of a 2,6-naphthyridine (B1209661) derivative, protons on the aromatic rings typically appear as distinct signals in the downfield region. The precise chemical shifts (δ) and coupling constants (J) would depend on the substitution pattern. For instance, in related compounds like 1,3-dibromo-2,6-naphthyridine, aromatic protons resonate at specific frequencies, allowing for their assignment to particular positions on the naphthyridine core. A low-field singlet is often assigned to the H-5 proton, while doublets can be attributed to the H-7 and H-8 protons, with their coupling constant (e.g., J7,8 = 6.0 cps) confirming their adjacency.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atom attached to the chlorine (C-3) would be expected to have a chemical shift influenced by the electronegativity of the halogen.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) would be invaluable in establishing connectivity. A COSY spectrum would reveal proton-proton couplings, helping to trace the proton network within the molecule. An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₅ClN₂), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]⁺ corresponding to its exact mass. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion, with two peaks in an approximate 3:1 ratio for the ³⁵Cl ([M]⁺) and ³⁷Cl ([M+2]⁺) isotopes.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for related heterocyclic compounds can involve the loss of small molecules or radicals.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of a 2,6-naphthyridine derivative would be characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic aromatic rings would be expected in the 1650-1400 cm⁻¹ region. For example, in the parent 2,6-naphthyridine, strong bands are observed around 1562 cm⁻¹ and 1481 cm⁻¹. The C-Cl stretching vibration would be expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like naphthyridines exhibit characteristic absorption bands in the UV region. These absorptions are typically attributed to π→π* and n→π* electronic transitions within the conjugated system. The exact position and intensity of these absorption maxima (λmax) are sensitive to the substitution on the aromatic rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a suitable single crystal of this compound would be required. The crystal would be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the precise positions of all atoms can be determined.

This technique would confirm the planarity of the naphthyridine ring system and provide exact bond lengths and bond angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-stacking. While crystal structures for various complex naphthyridine derivatives have been reported, a specific structure for this compound is not publicly documented.

Computational and Theoretical Investigations of 3 Chloro 2,6 Naphthyridine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of molecules like 3-Chloro-2,6-naphthyridine.

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are performed to find the most stable conformation of the molecule (the global minimum on the potential energy surface). researchgate.netresearchgate.net These calculations provide optimized geometric parameters, including bond lengths and bond angles, which can be compared with experimental data from techniques like X-ray crystallography. researchgate.net

Beyond geometry, DFT is used to explore the electronic properties that govern the reactivity and behavior of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.netasianresassoc.org

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from the calculated electron density. researchgate.netresearchgate.net These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other reagents and biological targets. researchgate.net

ParameterDescriptionTypical Application/Insight
Optimized Bond Lengths (Å)Calculated distances between atomic nuclei.Comparison with experimental X-ray data to validate the computational model. researchgate.net
Optimized Bond Angles (°)Calculated angles between adjacent chemical bonds.Determination of molecular geometry and conformation. researchgate.net
HOMO Energy (eV)Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons (nucleophilicity). researchgate.net
LUMO Energy (eV)Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons (electrophilicity). researchgate.net
HOMO-LUMO Gap (eV)The energy difference between HOMO and LUMO.Correlates with chemical reactivity and stability. asianresassoc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound derivative) when bound to a second molecule (a receptor or target, typically a protein or enzyme). tandfonline.com These studies are fundamental in drug discovery for understanding and predicting ligand-target interactions at a molecular level. tandfonline.comsemanticscholar.org

The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's geometry is typically optimized using energy minimization techniques. tandfonline.com The docking simulation then places the ligand into the binding site of the target protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more favorable interaction. asianresassoc.org

For naphthyridine derivatives, docking studies have been used to investigate their potential as inhibitors of various biological targets. For instance, derivatives have been docked into the active sites of enzymes like DNA gyrase and topoisomerase, which are crucial for bacterial replication. semanticscholar.orgmdpi.com In cancer research, they have been evaluated against targets such as fibroblast growth factor receptor 4 (FGFR4) to assess their potential as selective inhibitors for hepatocellular carcinoma. nih.gov The results of these studies reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity. acs.org

Table 2: Examples of Molecular Docking Targets for Naphthyridine Derivatives

Target Protein/EnzymeTherapeutic AreaKey Findings from DockingReference
DNA Gyrase BAntimicrobialIdentified potential for covalent crosslinking and intercalation. semanticscholar.org
CDK8/19AnticancerConfirmed a Type I binding mode and key interactions with hinge residues. acs.org
FGFR4Anticancer (Hepatocellular Carcinoma)Guided the design of selective inhibitors with nanomolar potency. nih.gov
Bacterial Enoyl-ACP Reductases (FabI, FabK)AntimicrobialIdentified potent inhibitors against multidrug-resistant strains. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com While docking provides a static snapshot of a potential binding pose, MD simulations offer a dynamic view of the ligand-receptor complex, allowing for the assessment of its conformational stability and the calculation of binding free energies.

An MD simulation begins with an initial configuration of the system, often the best-scoring pose from a molecular docking study. mdpi.com The forces acting on each atom are calculated using a force field, and Newton's equations of motion are solved to update the positions and velocities of the atoms over a series of small time steps. The resulting trajectory provides a detailed view of how the complex behaves over time, typically on the nanosecond to microsecond scale.

For a ligand like a this compound derivative bound to a target protein, MD simulations can be used to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the ligand remains stably bound in the active site or if it dissociates.

Analyze Conformational Changes: MD can reveal how the ligand and protein adapt to each other upon binding, including changes in side-chain orientations and loop movements.

Characterize Intermolecular Interactions: The simulation allows for the analysis of the persistence of key interactions (like hydrogen bonds) identified in docking studies over the course of the simulation.

Estimate Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to calculate a more accurate estimate of the binding affinity than docking scores alone.

These simulations provide a more rigorous evaluation of the stability of the predicted binding mode, offering crucial insights into the dynamic nature of molecular recognition. researchgate.netmdpi.com

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of molecules, which is invaluable for confirming their identity and understanding their electronic structure. DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. nih.gov

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed within a DFT framework to calculate the isotropic chemical shifts (δ) for ¹H and ¹³C atoms. nih.gov The calculated shifts are then compared to experimental data, often showing a strong linear correlation, which helps in the assignment of experimental signals and confirms the proposed molecular structure. researchgate.netnih.gov

The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nih.govscispace.com This method calculates the electronic transition energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λmax) and intensities of absorption bands. scispace.com These calculations can be performed in both the gas phase and in various solvents to account for solvent effects on the electronic transitions. nih.gov Analysis of the molecular orbitals involved in the primary electronic transitions provides insight into the nature of these transitions (e.g., n→π* or π→π*). scispace.com

Table 3: Computational Methods for Spectroscopic Prediction

Spectroscopy TypeComputational MethodInformation PredictedReference
NMR (¹H, ¹³C)DFT with GIAO methodIsotropic chemical shifts (δ) nih.gov
UV-VisTime-Dependent DFT (TD-DFT)Maximum absorption wavelengths (λmax), oscillator strengths, transition nature nih.govscispace.com

Reaction Mechanism Modeling and Energy Landscape Analysis

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of this compound and its subsequent modifications. By modeling the reaction pathway, researchers can understand the feasibility of a proposed synthesis and predict the formation of potential products and byproducts.

Using methods like DFT, the entire energy landscape of a reaction can be mapped out. This involves:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are fully optimized.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (the saddle point on the potential energy surface) that connects reactants to products.

Frequency Calculations: These calculations confirm the nature of the stationary points. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: The relative energies of all species along the reaction pathway are calculated, allowing for the determination of activation energies and reaction enthalpies.

This analysis provides a detailed, step-by-step view of how bonds are broken and formed. For example, in the synthesis of naphthyridine scaffolds, computational modeling can help rationalize the regioselectivity of reactions like electrophilic additions or cross-coupling reactions, such as the Stille coupling used to functionalize halogenated naphthyridines. researchgate.netdiva-portal.org By understanding the energy barriers involved, reaction conditions can be optimized to favor the desired product.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.combrieflands.com For derivatives of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

In a typical 3D-QSAR study, a set of molecules with known biological activities (e.g., IC₅₀ values) is aligned based on a common scaffold. Then, molecular fields describing steric and electrostatic properties are calculated around each molecule. nih.govnih.gov Statistical methods, such as Partial Least Squares (PLS), are used to build a model that correlates variations in these fields with changes in biological activity. nih.gov

Common 3D-QSAR methods include:

Comparative Molecular Field Analysis (CoMFA): Uses steric (Lennard-Jones) and electrostatic (Coulomb) fields. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): In addition to steric and electrostatic fields, it includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

The predictive power of a QSAR model is evaluated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A high q² value (typically > 0.5) indicates good predictive ability. The final model is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For example, a map might show that adding a bulky, electron-withdrawing group in a specific location is predicted to enhance biological potency. nih.gov

Table 4: Example of 3D-QSAR Model Statistical Parameters for Naphthyridine Derivatives Source: Data adapted from a study on naphthyridine derivatives against the HeLa cell line. nih.gov

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (Predictive r²)
CoMFA0.8570.9840.966

Exploration of Biological Activities and Molecular Interactions of 2,6 Naphthyridine Scaffolds Non Clinical

Identification of Molecular Targets and Biochemical Pathways

Derivatives of the 2,6-naphthyridine (B1209661) scaffold have been shown to interact with a diverse set of molecular targets, leading to the modulation of critical biochemical pathways. These interactions are foundational to their observed biological effects in non-clinical settings.

Key molecular targets identified for 2,6-naphthyridine derivatives include:

Protein Kinases: This is a major class of targets for naphthyridine compounds.

Fibroblast Growth Factor Receptor 4 (FGFR4): Selective FGFR4 inhibitors based on the 2,6-naphthyridine scaffold have been developed. These compounds interfere with the FGF19-FGFR4 signaling pathway, which is an oncogenic driver in a subset of hepatocellular carcinomas.

Casein Kinase 2 (CK2): The 2,6-naphthyridine framework is central to potent inhibitors of CK2, a serine/threonine kinase involved in cell growth, proliferation, and survival. Inhibition of CK2 can modulate the Akt1(ser129)-GSK-3β(ser9)-Wnt/β-catenin signaling pathway.

Protein Kinase C (PKC) Isozymes: Certain 2,6-naphthyridines act as potent, ATP-competitive inhibitors of novel PKC isotypes such as δ, ε, η, and particularly θ.

Other Enzymes:

Tankyrases: As members of the PARP superfamily, tankyrases are involved in cellular processes relevant to cancer cell replication, making their inhibitors potential anticancer agents.

β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): This enzyme is a prime target in Alzheimer's disease research, and 1-amino-3,4-dihydro-2,6-naphthyridine scaffolds have been explored as BACE1 inhibitors.

Topoisomerase II: Some naphthyridine derivatives exert anticancer activity by inhibiting topoisomerase II, an enzyme critical for managing DNA tangles during replication.

Monoamine Oxidases (MAOs): Benzo[b]naphthyridine derivatives have been investigated as potential inhibitors of MAO enzymes, which are targets for neurological disorders.

Other Molecular Targets:

Son of Sevenless Homolog 1 (SOS1): Novel 1,7-naphthyridine (B1217170) derivatives have been identified as potent inhibitors of the KRAS-SOS1 interaction, representing a strategy to target KRAS-driven cancers.

Microtubules: Certain naphthyridine compounds exhibit antimitotic effects by interacting with the colchicine (B1669291) binding site on microtubules, disrupting cell division.

The following table summarizes key molecular targets and their associated pathways modulated by 2,6-naphthyridine scaffolds.

Table 1. Molecular Targets of 2,6-Naphthyridine Derivatives

Molecular Target Associated Biochemical Pathway/Process Biological Context
FGFR4 FGF19-FGFR4 Signaling Hepatocellular Carcinoma
Casein Kinase 2 (CK2) Akt1-GSK-3β-Wnt/β-catenin Signaling Cancer Cell Proliferation
Protein Kinase C θ (PKCθ) T-cell activation pathways Inflammatory/Autoimmune models
BACE1 Amyloid Precursor Protein Processing Alzheimer's Disease models
Topoisomerase II DNA Replication and Repair Cancer Cytotoxicity

Structure-Activity Relationship (SAR) Studies for 3-Chloro-2,6-naphthyridine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and physicochemical properties of lead compounds. For derivatives of this compound, SAR investigations have focused on understanding how substitutions on the naphthyridine core influence interactions with biological targets.

The introduction of a chlorine atom into a biologically active molecule can significantly modulate its properties and, consequently, its activity. Generally, chlorine is an electron-withdrawing group that can alter the electronic distribution of the aromatic system and participate in halogen bonding. Its inclusion can also increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes or fit into hydrophobic pockets within a protein's binding site.

Beyond the chlorine atom, other substituents on the 2,6-naphthyridine ring system play a vital role in determining target affinity and biological mechanism. SAR studies have shown that even minor modifications can lead to significant changes in activity.

For instance, in the development of 2,6-naphthyridine analogues as selective FGFR4 inhibitors, comprehensive SAR studies were conducted. These studies revealed that modifications at various positions of the scaffold directly impacted inhibitory potency and selectivity against other FGFR isoforms.

While detailed SAR studies are specific to each target, some general principles have been observed across the broader class of naphthyridines. Studies on 1,8-naphthyridine (B1210474) derivatives targeting DNA have shown that the introduction of methyl groups can enhance binding affinity. Thermodynamic analysis revealed that this enhancement was due to a reduction in the loss of binding entropy upon complexation with DNA. In other studies on cytotoxic 1,8-naphthyridin-4-ones, the nature and position of substituents on a C-2 aryl ring, as well as methyl groups at the C-5, C-6, and C-7 positions, were found to be critical for potency against various cancer cell lines. For example, a C-2 naphthyl ring and a C-7 methyl group were shown to be favorable for high cytotoxic activity.

The following table provides a summary of observed SAR trends for naphthyridine derivatives against different targets.

Table 2. Structure-Activity Relationship (SAR) Trends for Naphthyridine Derivatives

Scaffold Position Substituent Type Impact on Biological Activity Target Class Example
C-2 (Aryl Ring) Naphthyl group Increased cytotoxicity Microtubules/Topoisomerase
C-5, C-6, C-7 (Methyl) Positional effects are critical; C-7 methyl favorable Increased cytotoxicity Microtubules/Topoisomerase
Naphthyridine Ring Methyl groups Enhanced DNA binding affinity DNA

Mechanistic Studies of Biological Actions (e.g., Enzyme Inhibition, Receptor Modulation, DNA Interaction)

Mechanistic studies elucidate how 2,6-naphthyridine derivatives exert their biological effects at the molecular level. These compounds have been shown to operate through several distinct mechanisms.

Enzyme Inhibition: This is one of the most common mechanisms for naphthyridine-based compounds.

Kinase Inhibition: Many 2,6-naphthyridine derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of protein kinases like FGFR4, CK2, and PKC. This action blocks the transfer of phosphate (B84403) to substrate proteins, thereby interrupting the signaling cascade.

DNA Gyrase/Topoisomerase II Inhibition: The antibacterial action of some naphthyridines, such as nalidixic acid, involves the inhibition of the A subunit of bacterial DNA gyrase, which prevents DNA replication. Analogously, certain anticancer naphthyridines inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

Receptor Modulation: While less common for the 2,6-isomer, the broader naphthyridine class has been shown to modulate receptor activity. For example, some 1,8-naphthyridines act as adenosine (B11128) receptor agonists or adrenoceptor antagonists.

DNA Interaction: Naphthyridine scaffolds can interact directly with DNA. Mechanistic studies have revealed an intercalative mode of binding for some derivatives, where the planar ring system inserts between DNA base pairs. This interaction can disrupt DNA replication and transcription. Other studies have demonstrated that specific 2-amino-1,8-naphthyridines can bind selectively to cytosine opposite an abasic site in DNA duplexes through hydrogen bonding. Such interactions can lead to DNA damage, the induction of apoptosis confirmed by the activation of caspases, and a decrease in mitochondrial membrane potential.

Disruption of Protein-Protein Interactions: A more recent strategy involves using naphthyridine scaffolds to inhibit protein-protein interactions. For example, certain derivatives have been designed to block the interaction between KRAS and its guanine (B1146940) nucleotide exchange factor SOS1, preventing the activation of KRAS and downstream signaling.

Application of Naphthyridine Scaffolds in Chemical Biology Probes and Tools

The versatility and tunable properties of the naphthyridine scaffold make it an excellent foundation for the development of chemical probes and tools to study biological systems. These tools are designed to interact with specific targets in a controlled manner, enabling researchers to investigate cellular processes.

Kinase Chemical Probes: A significant achievement in this area is the development of a highly potent and exquisitely selective naphthyridine-based chemical probe for Casein Kinase 2 (CK2). This probe allows for the specific inhibition of CK2α and CK2α' across the kinome, enabling the precise interrogation of CK2-mediated biology. Crucially, a structurally related negative control compound, which lacks a key hinge-binding nitrogen atom and does not bind CK2, was also designed and synthesized. The availability of this matched pair (active probe and inactive control) is essential for rigorously validating on-target effects in cellular experiments.

Fluorescent Probes for Bioimaging: Naphthyridine derivatives have been successfully converted into fluorescent probes for imaging subcellular components. Cationic dyes synthesized from a naphthalidine salt have been shown to exhibit an "OFF-ON" fluorescence response upon binding to DNA and RNA. These probes emit in the near-infrared region with large Stokes shifts and have been used to target nucleic acids within the mitochondria of fixed cells, providing tools for studying mitochondrial genetics.

Chemosensors: The naphthyridine scaffold has also been employed in the design of chemosensors for detecting specific analytes. For example, 2,7-naphthyridine-based compounds have been developed as colorimetric and fluorescent "turn-off" chemosensors for the highly selective and sensitive detection of Ni²⁺ ions in aqueous media.

Emerging Applications and Contributions to Material Science

Use as Ligands for Metal Complexes and Catalysis

The naphthyridine core, with its two nitrogen atoms, is a well-established bidentate ligand capable of coordinating with a variety of transition metals. These metal complexes are of significant interest for their potential catalytic activities. Research has shown that various substituted naphthyridines can form stable complexes with metals such as ruthenium, copper, iridium, and rhodium. These complexes have been investigated for their roles in a range of catalytic transformations.

However, a detailed search of scientific databases reveals no specific studies detailing the use of 3-Chloro-2,6-naphthyridine as a ligand for the synthesis of metal complexes or the subsequent investigation of their catalytic properties. While other chloro-substituted naphthyridine isomers have been utilized in the development of novel ligands, the specific role and potential advantages of the this compound scaffold in this context have not been reported. The electronic and steric effects of the chlorine atom at the 3-position could potentially influence the coordination chemistry and catalytic activity of its metal complexes, but this remains a hypothetical area for future investigation.

Optoelectronic Applications (e.g., Organic Light-Emitting Diodes, Sensors, Semiconductors, Solar Cells)

The rigid, planar, and electron-deficient nature of the naphthyridine ring system makes it an attractive building block for organic electronic materials. Various derivatives have been synthesized and evaluated for applications in:

Organic Light-Emitting Diodes (OLEDs): Naphthyridine-containing compounds have been explored as electron-transporting materials and as components of thermally activated delayed fluorescence (TADF) emitters, particularly for blue OLEDs.

Sensors: The nitrogen atoms in the naphthyridine core can act as binding sites for metal ions or other analytes, leading to changes in fluorescence or color. This property has been harnessed to develop chemosensors.

Semiconductors: Functionalized naphthyridines have been investigated as n-type organic semiconductors due to their electron-deficient characteristics.

Despite the broad interest in naphthyridines for these applications, there is no specific research available that describes the synthesis or characterization of This compound for use in OLEDs, sensors, semiconductors, or solar cells. The influence of the chloro-substitution at the 3-position on the photophysical and electronic properties, which are critical for these applications, has not been documented.

Future Research Directions and Challenges in 3 Chloro 2,6 Naphthyridine Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 3-chloro-2,6-naphthyridine and its derivatives is the need for more efficient and environmentally friendly synthetic methodologies. Current synthetic strategies, while effective, often involve multiple steps, harsh reaction conditions, or the use of hazardous reagents. Future research is directed towards overcoming these limitations.

One promising avenue is the adoption of green chemistry principles. For instance, microwave-assisted synthesis has been shown to be an effective, clean, and environmentally benign method for producing 2,6-naphthyridine (B1209661) derivatives from precursors like 4-cyano-3-pyridylacetonitrile, resulting in excellent yields and high purity. researchgate.net The development of one-pot multicomponent reactions (MCRs) also represents a significant step forward, offering efficiency, atom economy, and structural diversity in the synthesis of naphthyridine scaffolds. researchgate.net These methods reduce waste and reaction times by combining several steps into a single procedure. researchgate.net

Future efforts will likely focus on:

Catalyst Development: Designing novel catalysts, such as recyclable solid-phase catalysts, to improve reaction efficiency and facilitate easier product purification. researchgate.net

Flow Chemistry: Implementing continuous flow processes to enhance scalability, safety, and control over reaction parameters.

Alternative Solvents: Exploring the use of aqueous media or other green solvents to replace traditional volatile organic compounds. researchgate.net

Synthetic StrategyKey AdvantagesRepresentative Precursor
Microwave-Assisted SynthesisRapid reaction times, high yields, clean, environmentally benign. researchgate.net4-cyano-3-pyridylacetonitrile. researchgate.net
Multicomponent Reactions (MCRs)High efficiency, atom economy, structural diversity, reduced waste. researchgate.netBenzaldehyde derivatives, malononitrile, and 4-aminocumarin. researchgate.net
Catalytic DehydrogenationDirect synthesis of unsaturated pyridine-containing compounds. researchgate.netCyano-yne-allene scaffolds. researchgate.net

Advanced Mechanistic Insights into Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of the 2,6-naphthyridine core is crucial for rational design and optimization. While various synthetic methods exist, the intricate details of the reaction pathways, including the roles of intermediates and transition states, are not always fully understood.

For multicomponent reactions, the proposed mechanism often involves a sequence of classic organic reactions. For example, a reaction might proceed through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to form the final naphthyridine product.

Future research in this area should aim to:

Isolate and Characterize Intermediates: Trapping and analyzing reactive intermediates to confirm proposed mechanistic pathways.

Kinetic Studies: Performing detailed kinetic analyses to understand the rate-determining steps and the influence of various catalysts and reaction conditions. researchgate.net

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to model reaction coordinates, transition states, and activation energies, providing insights that are difficult to obtain experimentally.

Computational Design of Novel Naphthyridine-Based Chemical Probes

The 2,6-naphthyridine scaffold serves as an excellent foundation for the development of chemical probes—small molecules designed to selectively interact with specific biological targets. nih.govacs.orgresearchgate.netchemrxiv.orgacs.org Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of these probes.

By leveraging computational approaches, researchers can:

Predict Binding Affinity: Use molecular docking simulations to predict how novel 2,6-naphthyridine derivatives will bind to the active site of a target protein.

Optimize Selectivity: Design modifications to the naphthyridine core to enhance binding to the desired target while minimizing off-target effects. This is critical for creating highly selective probes, such as those developed for casein kinase 2 (CK2). nih.govacs.orgresearchgate.net

In Silico Screening: Virtually screen large libraries of potential 2,6-naphthyridine derivatives against a panel of biological targets to identify promising candidates for synthesis and experimental validation.

The design of a structurally related negative control compound, which lacks a key binding feature but is otherwise similar to the active probe, is a crucial aspect of probe development, often guided by structural and computational studies. nih.govresearchgate.net This allows researchers to distinguish specific biological effects from non-specific ones.

Exploration of New Biological Targets and Pathways for Scaffold Utility (non-therapeutic claims)

Derivatives of the 2,6-naphthyridine scaffold have demonstrated a wide spectrum of biological activities. researchgate.netingentaconnect.com While much research has focused on therapeutic applications like FGFR4 inhibitors for hepatocellular carcinoma, there is significant potential for using these compounds as research tools to explore fundamental biological processes. nih.gov

Future research should focus on identifying and validating new biological targets for 2,6-naphthyridine-based compounds. This involves:

Phenotypic Screening: Testing libraries of 2,6-naphthyridine derivatives in cell-based assays to identify compounds that induce interesting biological phenotypes.

Target Identification: Using chemical proteomics and other advanced techniques to determine the specific protein targets with which the active compounds interact.

Pathway Analysis: Elucidating the biological pathways that are modulated by these compounds to understand their mechanism of action at a systems level.

Naphthyridine alkaloids isolated from natural sources, such as plants and marine organisms, have shown diverse activities, including anti-infectious and neurological effects, highlighting the rich chemical space that remains to be explored. nih.govmdpi.com

Naphthyridine Derivative TypeInvestigated Biological Target/ActivityReference
1-amino-3,4-dihydro-2,6-naphthyridineBACE1 inhibitors researchgate.net
Substituted 2,6-naphthyridinesFGFR4 inhibitors nih.gov
General 2,6-naphthyridine analoguesCentral nervous system activity, antimicrobial activity researchgate.net
Naturally occurring 4-Methyl-2,6-naphthyridineAlkaloid isolated from Antirrhinum majus nih.govmdpi.com

Integration of 2,6-Naphthyridine Scaffolds in Advanced Functional Materials

Beyond biological applications, the rigid, planar, and electron-deficient nature of the naphthyridine core makes it an attractive building block for advanced functional materials. The nitrogen atoms within the bicyclic structure provide sites for coordination with metal ions, making these scaffolds versatile ligands.

Future research in materials science could explore the integration of 2,6-naphthyridine scaffolds into:

Organic Electronics: The electronic properties of the naphthyridine core are of interest for developing novel organic materials for applications like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Metal-Organic Frameworks (MOFs): The ability of the nitrogen atoms to coordinate with metal ions can be exploited to construct porous MOFs with potential applications in gas storage, separation, and catalysis.

Fluorescent Sensors: The inherent fluorescence of some naphthyridine derivatives makes them promising candidates for the development of chemosensors capable of detecting specific ions or molecules. researchgate.net

The synthesis of fused polycyclic 1,6-naphthyridines has already demonstrated their potential as organic luminescence materials and probes, a field that could be expanded to the 2,6-isomer. researchgate.net

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-Chloro-2,6-naphthyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can be achieved via diazotization of 2,6-naphthyridin-3-amine with nitrous acid (HNO₂) at 5°C, followed by treatment with CuCl at 20°C, yielding 17% . Alternative routes include chlorination of hydroxy- or amino-substituted precursors using phosphorus oxychloride (POCl₃) under reflux with catalysts like FeCl₃, which improves selectivity and yield (e.g., 68–92% for related naphthyridines) . Optimization requires precise temperature control and catalyst selection to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound and verifying purity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromaticity.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment, especially when synthesizing derivatives for biological testing .
  • Elemental analysis (e.g., Carl-Ebra 1106 analyzer) to validate molecular composition (C, H, N, Cl) .
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis.

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Initial screening involves:

  • Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains, leveraging known activity of naphthyridine derivatives .
  • Enzyme inhibition studies : Testing against kinases or proteases using fluorescence-based or colorimetric assays (e.g., ATPase activity).
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify potential anticancer activity .

Advanced Research Questions

Q. How do structural modifications at the 3-chloro position impact the biological activity of 2,6-naphthyridine derivatives?

  • Methodological Answer : Substituents at the 3-position significantly alter electronic properties and steric effects. For example:

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance stability and binding to hydrophobic enzyme pockets, as seen in antifungal naphthyridines .
  • Hydrogen bond donors (e.g., NH₂) improve solubility and target engagement, as demonstrated in antiviral analogs .
  • Comparative SAR studies using X-ray crystallography or docking simulations (e.g., AutoDock Vina) can predict interactions with biological targets .

Q. What strategies resolve contradictory data in literature regarding the reactivity of this compound?

  • Methodological Answer : Discrepancies in reactivity (e.g., substitution vs. elimination) can arise from:

  • Reaction solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents promote elimination.
  • Catalyst selection : CuCl vs. FeCl₃ alters regioselectivity in cross-coupling reactions .
  • Systematic reproducibility studies under controlled conditions (temperature, atmosphere) are essential. Use kinetic profiling (e.g., in situ IR monitoring) to track intermediate formation .

Q. How can continuous flow reactors enhance the synthesis of this compound derivatives?

  • Methodological Answer : Flow chemistry improves:

  • Yield and reproducibility : Precise control of residence time and temperature reduces side reactions (e.g., over-chlorination) .
  • Scalability : Multi-step syntheses (e.g., diazotization followed by chlorination) can be integrated into a single system.
  • Safety : Handling hazardous reagents (e.g., POCl₃) in microreactors minimizes exposure risks.

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound analogs?

  • Methodological Answer : Use:

  • ADMET prediction software (e.g., SwissADME, pkCSM) to estimate absorption, metabolism, and toxicity.
  • DFT calculations (Gaussian 09) to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular dynamics simulations (GROMACS) to study binding stability with target proteins (e.g., DNA gyrase for antibacterial activity) .

Q. How do researchers address the lack of direct toxicity data for this compound?

  • Methodological Answer : Extrapolate from structurally related compounds:

  • In vitro toxicity assays : Ames test for mutagenicity and hepatocyte viability assays.
  • Ecotoxicology models : Use zebrafish embryos (Danio rerio) to assess developmental toxicity .
  • Read-across approaches : Leverage data from chlorinated naphthyridines (e.g., 2,6-dichloro-1,5-naphthyridine) with established safety profiles .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports a 17% yield for this compound via diazotization, while other methods (e.g., Niementowski reaction) achieve >68% for related compounds . Resolution requires optimizing stoichiometry and purification techniques (e.g., column chromatography vs. recrystallization).
  • Biological Activity Gaps : Limited data on this compound’s mechanism necessitates comparative studies with analogs (e.g., 3-Chloro-5,6,7,8-tetrahydro derivatives) and target-specific assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.